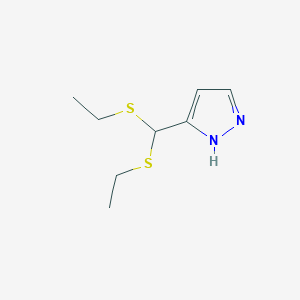

ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

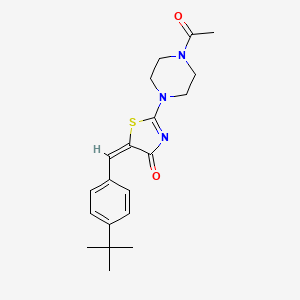

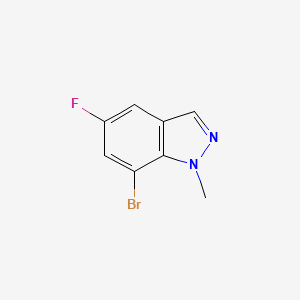

The compound "ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide" is a sulfur-containing organic molecule that is likely to have a pyrazole ring, a common feature in various herbicides and pharmaceuticals. The presence of both ethylsulfanyl and methyl sulfide groups suggests that this compound could be involved in a range of chemical reactions and possess unique physical and chemical properties.

Synthesis Analysis

The synthesis of related pyrazole compounds has been demonstrated through various methods. For instance, a three-component reaction involving benzaldehydes, hydrazine hydrate, and 1,1-bis(methylsulfanyl)-2-nitroethene has been used to prepare 5-aryl-3-(methylsulfanyl)-1H-pyrazoles, which proceeds under reflux conditions in ethanol with good-to-excellent yields . Additionally, ethyl 2-[(alkylsulfanyl)methyl]-3-oxobutanoates have been synthesized through a three-component condensation of ethyl acetoacetate, formaldehyde, and alkanethiols, followed by a reaction with hydrazine hydrate to yield pyrazol-3-ones . These methods could potentially be adapted for the synthesis of "ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with significant bond fixation in the heterocyclic component. For example, in certain pyrazolo[1,5-a][1,3,5]triazines, there is no direction-specific intermolecular interaction in one derivative, while another derivative forms hydrogen-bonded sheets containing various centrosymmetric rings . This suggests that the molecular structure of "ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide" could also exhibit interesting bonding patterns and intermolecular interactions.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-ol reacts with aromatic aldehydes to yield different products depending on the substituent in the aldehyde . Similarly, the compound may also participate in reactions such as Knoevenagel condensations or other addition reactions, given the presence of reactive sulfur groups and a pyrazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonylurea herbicides, which share a similar pyrazole structure, have been studied, revealing that their hydrolysis rate is pH-dependent and increases with temperature. The presence of chlorine substitution on the pyrazole ring can significantly affect the hydrolysis rate under basic conditions . While the exact properties of "ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide" are not detailed in the provided papers, it can be inferred that factors such as pH, temperature, and substituents on the pyrazole ring would similarly influence its behavior in aqueous solutions.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

- Synthesis of Triazoloquinolines and Pyridazinones: Research by Pokhodylo & Obushak (2019) and Matiichuk et al. (2010) demonstrates the use of ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide in synthesizing various organic compounds, including [1,2,3]Triazolo[1,5-a]quinoline and 2-Aryl-4-(R-sulfanylmethyl)-3-methyl-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-7-ones.

Pharmaceutical Research

- Inhibitors for Kidney-Type Glutaminase: Shukla et al. (2012) explored the use of related compounds in the development of inhibitors for kidney-type glutaminase, highlighting its potential in therapeutic applications for conditions like cancer (Shukla et al., 2012).

Chemical Properties and Reactions

- Study of Hydrolytic Behavior: Research by Singh et al. (2013) and Zheng et al. (2008) provides insight into the hydrolytic behavior of similar compounds, valuable for understanding environmental impact and degradation (Singh & Singh, 2013), (Zheng et al., 2008).

Potential Therapeutic Uses

- Analgesic and Anti-inflammatory Properties: The study by Gokulan et al. (2012) suggests the potential for analogs of ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide in developing new analgesic and anti-inflammatory agents (Gokulan et al., 2012).

Development of Antimicrobial and Anticancer Agents

- Antimicrobial and Anticancer Research: A study by Hafez et al. (2016) indicates the potential of ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide derivatives in creating compounds with significant antimicrobial and anticancer activity (Hafez et al., 2016).

Chemical Synthesis and Analysis

- Synthesis of Pyrazoles and Pyridazines: Research by Erkin & Krutikov (2011) and Lempert-Sre´ter & Lempert (1975) illustrates the synthesis of various pyrazoles and pyridazines, providing a basis for further chemical investigations (Erkin & Krutikov, 2011), (Lempert-Sre´ter & Lempert, 1975).

Orientations Futures

Propriétés

IUPAC Name |

5-[bis(ethylsulfanyl)methyl]-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S2/c1-3-11-8(12-4-2)7-5-6-9-10-7/h5-6,8H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRZOGFRXPOOGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C1=CC=NN1)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methylphenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2526128.png)

![2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2526129.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2526133.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2526135.png)

![octahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2526139.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2526145.png)